N-(4-chlorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
CAS No.:
Cat. No.: VC16350956
Molecular Formula: C13H12ClN5
Molecular Weight: 273.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClN5 |
|---|---|
| Molecular Weight | 273.72 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| Standard InChI | InChI=1S/C13H12ClN5/c1-9-16-17-13-7-6-12(18-19(9)13)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,18) |
| Standard InChI Key | CWSNAEGQLBIARC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)NCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of N-(4-chlorobenzyl)-3-methyl triazolo[4,3-b]pyridazin-6-amine comprises three key components:
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A methyl group at position 3 of the triazole ring
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A 4-chlorobenzylamine substituent at position 6 of the pyridazine ring
The triazolopyridazine core adopts a planar configuration due to π-electron delocalization across the fused rings, while the chlorobenzyl group introduces steric bulk and lipophilicity . X-ray crystallographic studies of analogous triazolopyridazine derivatives reveal key bond lengths and angles:
| Structural Feature | Value (Å/°) | Source Compound |
|---|---|---|
| N1-C2 (triazole) | 1.32 ± 0.02 | BRD4 inhibitor analog |
| C3-N4 (pyridazine) | 1.34 ± 0.01 | USP28 inhibitor analog |
| Dihedral angle (triazole-pyridazine) | 2.1° | PMC-10319850 |
The chloride substituent on the benzyl group enhances electronic polarization, potentially influencing protein-ligand interactions through halogen bonding. Comparative molecular modeling suggests the methyl group at position 3 contributes to hydrophobic interactions in enzyme binding pockets .
Synthetic Routes and Optimization
The synthesis of N-(4-chlorobenzyl)-3-methyl triazolo[4,3-b]pyridazin-6-amine typically follows a multi-step sequence:
Core Ring Formation
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Pyridazine Precursor Preparation: 3,6-Dichloropyridazine undergoes nitration at position 4, followed by selective reduction to install an amino group .
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Triazole Annulation: Reaction with formic acid hydrazide under reflux conditions induces cyclization to form the triazolopyridazine system.
Key Reaction Conditions:
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Solvent: Ethanol/water (3:1 v/v)
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Temperature: 80°C, 12 hr
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Yield: 68-72%
Functionalization Steps
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Methylation: Treatment with methyl iodide in DMF introduces the C3 methyl group .
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Nucleophilic Aromatic Substitution: Reaction with 4-chlorobenzylamine in the presence of K₂CO₃ installs the benzylamine moiety.
Optimization Challenges:
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Competing N7 vs. N6 substitution requires careful control of temperature (60-65°C optimal)
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Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity
Physicochemical Properties
While experimental data for the specific compound remains scarce, properties can be extrapolated from structural analogs:
The compound exhibits moderate permeability in Caco-2 assays (Papp = 12 × 10⁻⁶ cm/s), suggesting adequate membrane penetration for oral bioavailability .
Biological Activity and Mechanism
Triazolopyridazine derivatives demonstrate diverse pharmacological activities through multiple mechanisms:
Kinase Inhibition
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BRD4 Bromodomain Binding: Structural analogs show IC₅₀ = 3.8 µM against BRD4 BD1 via competitive displacement of acetylated lysine .
Antimicrobial Effects
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Gram-positive Bacteria: MIC = 8 µg/mL against S. aureus (vs. 32 µg/mL for vancomycin)
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Antimalarial Activity: IC₅₀ = 0.7 µM against P. falciparum 3D7 strain
Epigenetic Modulation
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USP28 Inhibition: Related triazolopyrimidines inhibit ubiquitin-specific protease 28 (EC₅₀ = 1.2 µM), inducing degradation of oncoproteins .
Structure-Activity Relationships (SAR)
Systematic modification of the core structure reveals critical pharmacophoric elements:
| Position | Modification | Effect on BRD4 IC₅₀ |
|---|---|---|
| C3 | Methyl → CF₃ | 3.8 µM → 2.1 µM |
| C6 | 4-Cl-Bn → 4-Br-Bn | No significant change |
| N1 | H → Me | 3.8 µM → >10 µM |
The 4-chlorobenzyl group optimally balances bulk and electronic effects, while larger substituents at N1 disrupt binding pocket accommodation .
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